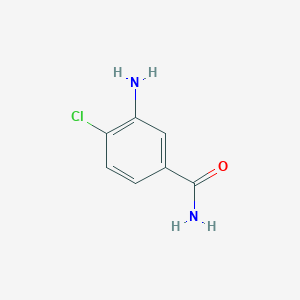

3-Amino-4-chlorobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMDKGRWJVOUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066517 | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19694-10-1 | |

| Record name | 3-Amino-4-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19694-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 3-amino-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 3-Amino-4-chlorobenzamide (CAS 19694-10-1)

[1]

Executive Summary

3-Amino-4-chlorobenzamide (CAS 19694-10-1) is a halogenated benzamide derivative serving as a critical "privileged scaffold" in medicinal chemistry and high-performance pigment synthesis.[1][2] Its structural duality—possessing both a nucleophilic aniline amine and an electrophilic amide—makes it a versatile linchpin for constructing heterocycles, particularly quinazolinones and benzimidazoles .

This guide provides a rigorous technical analysis of its physiochemical profile, selective synthesis strategies (avoiding hydrodehalogenation), and downstream utility in pharmaceutical and industrial applications.

Chemical Identity & Physiochemical Profile[3][4][5]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 19694-10-1 |

| Molecular Formula | C₇H₇ClN₂O |

| Molecular Weight | 170.60 g/mol |

| Appearance | Beige to off-white crystalline powder |

| Melting Point | 167–171 °C |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Aniline nitrogen) |

| SMILES | NC(=O)C1=CC(N)=C(Cl)C=C1 |

Structural Insight: The presence of the chlorine atom at the para position relative to the amide (and ortho to the amine) exerts an electron-withdrawing effect, reducing the basicity of the aniline nitrogen compared to unsubstituted 3-aminobenzamide. This electronic tuning is vital for modulating reactivity in nucleophilic substitutions and cyclization reactions.

Strategic Synthesis: The Selectivity Challenge

The primary synthetic challenge is reducing the nitro precursor (3-nitro-4-chlorobenzamide) without stripping the chlorine atom (hydrodehalogenation). Standard catalytic hydrogenation (Pd/C + H₂) often results in the formation of 3-aminobenzamide as a side product due to oxidative addition of the C-Cl bond to the metal center.

Recommended Protocol: Chemoselective Reduction

To ensure high fidelity of the C-Cl bond, Iron-mediated reduction (Béchamp reduction) or Zinc/Ammonium Chloride systems are preferred over noble metal catalysis.

Step-by-Step Methodology (Fe/NH₄Cl System)

-

Precursor Preparation: Suspend 3-nitro-4-chlorobenzamide (1.0 eq) in a mixture of Ethanol/Water (3:1 v/v).

-

Activation: Add Ammonium Chloride (NH₄Cl, 2.0 eq) and Iron powder (Fe, 3.0 eq, <325 mesh).

-

Reaction: Heat to reflux (approx. 80°C) with vigorous mechanical stirring. The reaction is typically complete within 2–4 hours.

-

Workup: Filter hot through a Celite pad to remove iron oxides.

-

Isolation: Concentrate the filtrate and cool to 4°C to crystallize the product. Recrystallize from Ethanol if purity <98%.

Figure 1: Chemoselective reduction pathway prioritizing C-Cl bond retention.

Pharmaceutical & Industrial Utility

The utility of this compound stems from its ability to act as a 1,2-binucleophile equivalent (using the amine and the amide nitrogen) or as a scaffold for amide coupling.

A. Quinazolinone Scaffold Construction (Drug Discovery)

Quinazolinones are biologically active motifs found in anticonvulsants, antifungals, and kinase inhibitors. This compound undergoes cyclocondensation with one-carbon donors.

-

Reaction: Condensation with Triethyl Orthoformate or Formamide.

-

Product: 6-Chloroquinazolin-4(3H)-one.

-

Relevance: This core is subsequently derivatized at the N3 position to create specific inhibitors.

B. High-Performance Pigments (Industrial)

This molecule is a known intermediate in the synthesis of C.I.[2] Pigment Yellow 93 , a high-grade condensation azo pigment used in plastics (PVC, Polyolefins) due to its excellent heat stability and lightfastness.

-

Workflow: this compound is coupled with diketene or acetoacetylated derivatives, then linked via condensation to form complex macromolecular pigments.

Figure 2: Divergent synthetic utility in pharmaceutical heterocycles and industrial pigments.

Analytical Validation

To ensure the integrity of the starting material before downstream synthesis, the following analytical parameters must be met.

HPLC Method (Purity Check)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm.

-

Retention Time: Expect elution ~4.5–5.5 min (depending on flow rate).

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 7.85 (s, 1H): Amide N-H (Broad).

-

δ 7.68 (d, J=2.0 Hz, 1H): Aromatic H2 (Ortho to amide/Cl).

-

δ 7.25 (d, J=8.4 Hz, 1H): Aromatic H5 (Ortho to Cl).

-

δ 7.15 (s, 1H): Amide N-H (Broad).

-

δ 6.75 (dd, J=8.4, 2.0 Hz, 1H): Aromatic H6.

-

δ 5.45 (s, 2H): Aniline -NH₂ (Exchangeable).

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Avoid dust generation. Standard PPE (Nitrile gloves, safety goggles) is mandatory.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 88200: this compound. Retrieved from [Link]

- Google Patents. (2016). Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide (CN105936625A).

-

Journal of Islamic Pharmacy. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Retrieved from [Link]

Sources

- 1. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

- 3. 3-Amino-4-Methylbenzamide [hsppharma.com]

- 4. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of 3-Amino-4-chlorobenzamide

The following technical guide details the spectroscopic characterization of 3-Amino-4-chlorobenzamide , structured for researchers and drug development professionals.

Compound: this compound

CAS Registry Number: 19694-10-1

Molecular Formula: C

Core Directive & Analytical Strategy

As a critical intermediate in the synthesis of poly-pharmacological agents (including kinase inhibitors), the purity and structural integrity of this compound are paramount. This guide moves beyond simple data listing to provide a causal analysis of the spectral features.

The analytical strategy relies on a "Triangulation Protocol":

-

Mass Spectrometry (MS): Confirms molecular weight and halogen pattern.[5]

-

Infrared Spectroscopy (IR): Validates functional group integrity (Amide vs. Acid vs. Nitrile).[5]

-

Nuclear Magnetic Resonance (

H NMR): Maps the substitution pattern and electronic environment of the benzene core.[5]

Analytical Workflow Diagram

The following diagram outlines the logical flow for validating this compound, distinguishing it from common synthetic impurities like 3-nitro-4-chlorobenzamide.

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry (MS) Data & Fragmentation Logic

Mass spectrometry provides the first line of evidence due to the distinct isotopic signature of chlorine.[5]

Key Diagnostic Features[6][7][8][9]

-

Parent Ion (

): The molecule will exhibit a characteristic 3:1 intensity ratio for the -

Base Peak: Typically corresponds to the stable benzoyl cation formed after the loss of the amide group.[5]

| Ion Identity | m/z ( | m/z ( | Relative Intensity | Fragmentation Mechanism |

| Molecular Ion [M]+ | 170.0 | 172.0 | 100% / 33% | Intact radical cation. |

| [M – NH | 154.0 | 156.0 | High | |

| [M – CONH | 126.0 | 128.0 | Medium | Loss of entire amide moiety.[5] |

| [M – Cl]+ | 135.0 | - | Low | Homolytic cleavage of C-Cl bond.[5] |

Fragmentation Pathway Logic

The stability of the aromatic ring dominates the fragmentation.[5] The primary pathway involves the loss of the amide nitrogen as NH

Figure 2: Primary fragmentation pathway observed in EI-MS.

Infrared Spectroscopy (IR)

IR is critical for confirming the reduction of the nitro precursor (if synthesized from 3-nitro-4-chlorobenzamide) to the amino group.

Diagnostic Bands

The spectrum is dominated by the interplay between the primary amide (-CONH

| Frequency (cm | Assignment | Mode | Structural Insight |

| 3350 – 3450 | N-H Stretch | Asymmetric | Overlap of Amine and Amide NH |

| 3150 – 3250 | N-H Stretch | Symmetric | Distinct doublets often visible in high-res scans. |

| 1650 – 1690 | C=O Stretch | Amide I | Strong, sharp band.[5] Key diagnostic for amide. |

| 1600 – 1640 | N-H Bend | Amide II | Scissoring vibration of NH |

| 1580 – 1600 | C=C Stretch | Aromatic | Skeletal ring vibrations. |

| ~750 | C-Cl Stretch | Stretch | Characteristic halogen fingerprint.[5] |

Application Note: If a strong band is observed at 1350 cm

Nuclear Magnetic Resonance ( H NMR)

This is the definitive method for structural proof.[5] The 1,3,4-trisubstitution pattern creates a specific splitting pattern (AMX or ABC system) depending on the solvent and field strength.[5]

Solvent: DMSO-d

Chemical Shift Assignments ( ppm)[10]

| Proton | Shift ( | Multiplicity | Coupling ( | Electronic Justification |

| Amide NH | 7.8 – 8.0 | Broad Singlet | - | Hydrogen bonded; deshielded by C=O anisotropy. |

| H2 | 7.35 | Doublet (d) | Most Upfield Aromatic. Ortho to electron-donating -NH | |

| H6 | 7.25 | dd | Ortho to Amide (deshielding), but Para to -NH | |

| H5 | 7.15 | Doublet (d) | Ortho to Cl. Shielded by meta -NH | |

| Amide NH | 7.1 – 7.3 | Broad Singlet | - | Second amide proton (often distinct in DMSO).[5] |

| Amino NH | 5.4 – 5.6 | Broad Singlet | - | Exchangeable.[5] Upfield due to electron density on N. |

Interpretation Logic[5][11]

-

The "H2" Diagnostic: The proton at position 2 is "sandwiched" between the amide and the amine.[5] While the amide is electron-withdrawing (deshielding), the amine is a powerful electron donor (shielding).[5] The amine's ortho-shielding effect typically dominates, shifting H2 upfield relative to unsubstituted benzamide.[5]

-

Coupling Constants:

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of this compound.

-

Solvent: Dissolve in 0.6 mL of DMSO-d

(99.8% D). Note: CDCl -

Tube: Transfer to a clean, dry 5 mm NMR tube.

-

Acquisition: Run 16–32 scans with a 1-second relaxation delay.

Protocol B: Melting Point Determination (Purity Check)

A sharp melting point is a quick indicator of purity and crystallinity.[5]

-

Method: Capillary method, ramp rate 1 °C/min near the melting point.

-

Deviation: A depressed melting point (< 158 °C) usually indicates retained solvent or incomplete reduction of the nitro intermediate.[5]

References

-

Thermo Scientific Chemicals.[5][6] this compound, 97% Product Specifications. Retrieved from .[5]

-

PubChem.[2][5] Compound Summary for CID 88200: this compound. National Library of Medicine.[5] Retrieved from .[5]

-

NIST Mass Spectrometry Data Center.[5] Fragmentation patterns of substituted benzamides. Retrieved from .[5]

Sources

- 1. tianfu.nt-rt.ru [tianfu.nt-rt.ru]

- 2. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

3-Amino-4-chlorobenzamide solubility in organic solvents

Part 1: Executive Summary

3-Amino-4-chlorobenzamide (CAS 19694-10-1) is a critical intermediate in the synthesis of poly-ADP-ribose polymerase (PARP) inhibitors and various oncology candidates.[1] Its dual-functional nature—possessing both a nucleophilic aniline amine and an electrophilic/H-bond donating amide—creates a complex solubility profile that challenges standard process workflows.[1]

This guide provides a technical analysis of the compound’s solubility behavior, moving beyond simple "dissolves/does not dissolve" metrics to a thermodynamic and kinetic understanding. It establishes a Solvent Selection Matrix for process optimization, specifically targeting recrystallization purification and reaction medium selection.

Part 2: Chemical Identity & Physicochemical Basis

To predict solubility behavior, we must first analyze the structural determinants of the molecule.

| Property | Value | Implication for Solubility |

| Molecular Structure | Benzamide Core: Planar, rigid.3-Amino: H-bond donor/acceptor.4-Chloro: Lipophilic, withdraws electron density.[1] | High crystal lattice energy (high melting point) requires polar aprotic solvents or elevated temperatures to disrupt intermolecular H-bonds.[1] |

| Molecular Weight | 170.59 g/mol | Low MW suggests good potential for solubility in small-molecule organic solvents.[1] |

| Melting Point | 161–165 °C | High melting point indicates strong intermolecular forces (hydrogen bonding network); solubility in non-polar solvents will be negligible at room temperature. |

| LogP (Predicted) | ~1.2 | Moderately lipophilic.[1] Prefers organic phases over aqueous, but retains affinity for polar organics. |

| pKa (Aniline) | ~3.0 (Estimated) | The electron-withdrawing Cl (ortho) and Amide (meta) significantly reduce the basicity of the aniline nitrogen. Acidic aqueous solubility requires pH < 2.[1] |

Part 3: Experimental Solubility Profile

The following data categorizes solvent affinity based on thermodynamic interactions and field-reported workup procedures.

Table 1: Solubility Classification in Common Solvents (25°C)

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipolar interactions effectively disrupt the amide-amide hydrogen bonding network of the crystal lattice.[1] Primary choice for stock solutions. |

| Polar Protic | Methanol, Ethanol | Moderate (10–50 mg/mL) | Good solubility, especially at reflux. The hydroxyl groups can solvate both the amine and amide functionalities. Ideal for reaction media. |

| Chlorinated | DCM, Chloroform | Moderate (5–20 mg/mL) | Sufficient for extraction workups. The chlorine on the benzene ring provides favorable van der Waals interactions. |

| Esters/Ketones | Ethyl Acetate, Acetone | Low-Moderate (1–10 mg/mL) | Soluble at reflux; poor at RT.[1] This temperature-dependent gradient makes this class ideal for recrystallization .[1] |

| Non-Polar | Hexanes, Heptane | Insoluble (<0.1 mg/mL) | Lacks polarity to overcome lattice energy. Used exclusively as an anti-solvent .[1] |

| Aqueous | Water (Neutral pH) | Insoluble | The hydrophobic aromatic core dominates. |

| Aqueous | Water (pH < 2) | Soluble | Protonation of the aniline (-NH₃⁺) creates an ionic species, drastically increasing aqueous solubility.[1] |

Field Note: While DMSO offers the highest solubility, its high boiling point makes product recovery difficult. For process scale-up, Methanol or Ethyl Acetate are preferred due to easier removal.[1]

Part 4: Process Applications & Protocols

Recrystallization Strategy

The most effective purification method for this compound exploits its steep solubility curve in Ethyl Acetate (EtOAc) and its insolubility in Hexanes.[1]

Protocol: Solvent/Anti-Solvent Recrystallization

-

Dissolution: Suspend crude this compound in Ethyl Acetate (10 mL per gram).

-

Reflux: Heat to reflux (approx. 77°C) with stirring. If solids remain, add EtOAc in 1 mL increments until fully dissolved.

-

Filtration (Optional): If insoluble particles (inorganic salts) are present, perform a hot filtration.[1]

-

Nucleation: Remove from heat. While still hot, slowly add n-Hexane dropwise until a faint, persistent turbidity appears.[1]

-

Crystallization: Add 2-3 drops of hot EtOAc to clear the turbidity, then allow the solution to cool slowly to room temperature undisturbed.

-

Harvest: Cool in an ice bath (0-5°C) for 1 hour, then filter the beige crystals. Wash with cold 1:1 EtOAc:Hexane.[1]

Solubility Determination SOP

For critical applications (e.g., formulation), exact solubility must be determined empirically. Use this self-validating gravimetric protocol.

Diagram 1: Solubility Determination Workflow

Caption: Standard Operating Procedure for solubility determination. Use PTFE filters to prevent adsorption of the lipophilic compound.

Part 5: Strategic Solvent Selection

Selecting the right solvent depends on the process step.[2][3][4] The decision tree below guides the choice based on the operational goal.

Diagram 2: Solvent Selection Decision Tree

Caption: Decision matrix for selecting the optimal solvent system based on process requirements.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Handling: this compound is a fine powder that can generate dust.[1] Use a localized exhaust or fume hood when weighing.[1]

-

Solvent Safety:

Part 7: References

-

PubChem. (2025).[1][5] Compound Summary: this compound (CID 88200).[1] National Library of Medicine.[1] [Link][1]

-

Google Patents. (2016).[1] Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide (CN105936625A). [1]

Sources

Technical Guide: Stability Profiling and Lifecycle Management of 3-Amino-4-chlorobenzamide

[1][2]

Executive Summary

3-Amino-4-chlorobenzamide (CAS 19694-10-1) acts as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of kinase inhibitors and pigment precursors.[1][2] Its structural integrity is defined by two reactive centers: the primary aniline amine and the primary amide.[2][3]

This guide provides a self-validating framework for the storage, handling, and stability monitoring of this compound.[1][2] It moves beyond generic safety data sheets (SDS) to address the specific degradation mechanisms—hydrolysis and oxidation—that compromise downstream yield and purity.[2][3]

Physicochemical Baseline

Establishing a precise baseline is the first step in any stability protocol.[2][3] Deviations from these metrics indicate degradation or contamination.[2][3]

| Property | Specification | Critical Insight |

| CAS Number | 19694-10-1 | Unique identifier for inventory tracking.[1][2] |

| Molecular Formula | C₇H₇ClN₂O | MW: 170.59 g/mol .[1][2][3][4] |

| Appearance | White to beige crystalline powder | Darkening (brown/red) indicates oxidation of the aniline moiety.[2][3] |

| Melting Point | 159.5 – 168.5 °C | A broad or depressed melting range (<158°C) suggests hydrolysis impurities (benzoic acid derivative).[2][3] |

| Solubility | DMSO, Methanol, Ethanol | Limited water solubility.[3] Avoid aqueous storage to prevent hydrolysis.[1][2][3] |

| pKa (Predicted) | ~3.5 (Aniline N), ~16 (Amide N) | The aniline group is weakly basic; the amide proton is weakly acidic.[3] |

Stability Profile and Degradation Mechanisms

The stability of this compound is governed by its susceptibility to hydrolytic cleavage and oxidative stress.[1][2] Understanding these pathways allows for the design of effective storage controls.[2][3]

Primary Degradation Pathways[1][2][3]

-

Amide Hydrolysis: In the presence of moisture and acidic/basic catalysis, the amide bond hydrolyzes to form 3-Amino-4-chlorobenzoic acid (CAS 2840-28-0) and ammonia.[1][2] This is the primary failure mode in humid storage environments.[2][3]

-

Aniline Oxidation: The primary amine is sensitive to atmospheric oxygen and light.[2][3] Photo-oxidation can lead to the formation of azo compounds or N-oxides, typically manifesting as a color change from beige to brown/red.[1][2]

Degradation Pathway Diagram

The following diagram illustrates the chemical fate of the molecule under stress conditions.

Figure 1: Mechanistic degradation pathways showing hydrolysis to the benzoic acid derivative and oxidation of the aniline group.

Storage and Handling Protocols

To mitigate the pathways identified above, a strict "Dry-Dark-Cool" protocol is required.[1][2]

Solid State Storage

-

Container: Amber glass vials or HDPE bottles with tight-sealing screw caps.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if long-term storage (>6 months) is required.[1][2] This prevents oxidative discoloration.[1][2][3]

-

Desiccation: Use silica gel packets within secondary containment to maintain relative humidity (RH) <40%.[2][3]

-

Temperature: Room temperature (15–25°C) is generally sufficient.[2][3] Refrigeration (2–8°C) is acceptable but requires equilibration to room temperature before opening to prevent condensation (hydrolysis risk).[2][3]

Solution State Handling

-

Solvent Choice: DMSO or anhydrous methanol are preferred.[1][2][3] Avoid aqueous buffers for stock solutions.[1][2][3]

-

Working Life: Solutions should be prepared fresh. If storage is necessary, freeze at -20°C for no more than 1 week.

-

Incompatibilities: Avoid contact with strong oxidizing agents (e.g., peroxides) and acid chlorides, which will react violently with the aniline amine.[3]

Storage Decision Logic

Follow this workflow to determine the optimal storage strategy based on usage frequency.

Figure 2: Decision tree for selecting storage conditions based on experimental frequency.

Analytical Monitoring & Quality Control

A self-validating system requires periodic testing.[1][2][3] The following HPLC method is recommended for purity assessment and detecting the primary impurity (3-Amino-4-chlorobenzoic acid).

Recommended HPLC Method

This reverse-phase method separates the amide (neutral/basic) from the acid hydrolysis product (acidic).[1][2]

| Parameter | Condition |

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1][2]5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 0-5 min: 10% B; 5-20 min: 10% -> 60% B; 20-25 min: 60% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 265 nm (Primary), 254 nm (Secondary) |

| Injection Vol | 5 - 10 µL |

| Expected RT | Acid Impurity: ~6-8 min; Parent Amide: ~10-12 min |

Method Validation Note: The hydrolysis product (Benzoic acid derivative) is more polar and will elute before the parent benzamide under these conditions [1, 2].[2][3]

Safety and Regulatory Compliance

Handling must align with the Safety Data Sheet (SDS) and local regulations.[2][3]

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) [3].[3]

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.[3] Use a fume hood when handling powder to avoid inhalation.[1][2][3]

-

Spill Cleanup: Sweep up dry powder carefully to avoid dust generation.[1][2][3][5] Clean surface with ethanol followed by water.[1][2][3]

References

-

Thermo Fisher Scientific. (2025).[1][2][3] this compound, 97% Product Specifications. Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 88200, this compound. Retrieved from [1]

-

Fisher Scientific. (2024).[2][3] Safety Data Sheet: this compound. Retrieved from [1]

-

Santa Cruz Biotechnology. (n.d.).[1][2][3] 4-Aminobenzamide Safety Data Sheet. (Used for analog stability comparison). Retrieved from [1]

Sources

- 1. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-4-chlorobenzoic acid | C7H6ClNO2 | CID 76092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lcms.labrulez.com [lcms.labrulez.com]

- 4. Benzamide, 3-amino-4-chloro- | C7H7ClN2O | CID 88200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

Commercial Sources & Technical Validation of 3-Amino-4-chlorobenzamide

CAS: 19694-10-1 | Formula: C₇H₇ClN₂O | MW: 170.59 g/mol [1]

Executive Summary: The Scaffold Utility

3-Amino-4-chlorobenzamide is a high-value pharmacophore intermediate, primarily utilized in the synthesis of kinase inhibitors and organic pigments (e.g., Pigment Yellow 93).[1] Its structural duality—offering an electrophilic amide handle and a nucleophilic aniline amine ortho to a chlorine atom—makes it a versatile "linchpin" scaffold for heterocycle formation (e.g., quinazolinones).[1]

For drug development professionals, the procurement challenge lies not in availability, but in impurity profiling .[1] Commercial batches often carry silent impurities derived from the reduction of the nitro-precursor, specifically de-chlorinated byproducts (3-aminobenzamide) which are difficult to separate downstream.[1] This guide outlines the supply landscape, critical quality attributes (CQAs), and a self-validating procurement protocol.

Supply Chain Landscape: Vendor Categorization

Suppliers are categorized by their utility across the drug development lifecycle.[1] Do not treat all vendors equally; select based on your current development phase.[1]

Table 1: Vendor Tier Analysis

| Tier | Category | Typical Scale | Purity Guarantee | Recommended For | Representative Vendors |

| Tier 1 | Global Catalog | mg – 100 g | >98% (HPLC) | Discovery, Reference Standards | Sigma-Aldrich (Merck), TCI, Thermo Scientific |

| Tier 2 | Building Block Specialists | 1 g – 1 kg | >97% (NMR confirmed) | MedChem Library Synthesis | Enamine, Combi-Blocks, BLD Pharm |

| Tier 3 | Process/Bulk | 1 kg – MT | 95-99% (Variable) | Pilot Plant, GMP Scale-up | Matrix Fine Chemicals, BOC Sciences, Hangzhou Leap Chem |

Technical Specification: The "Gold Standard"

When sourcing this compound, "98% Purity" is insufficient on a Certificate of Analysis (CoA).[1] You must validate specific impurities based on the synthesis route.[1]

Synthesis-Driven Impurity Profiling

The dominant industrial synthesis involves the reduction of 3-nitro-4-chlorobenzamide .[1]

-

Mechanism: Nitro group reduction (using Fe/HCl, Zn/AcOH, or catalytic hydrogenation).[1]

-

Critical Risk (The "Hidden" Impurity): If catalytic hydrogenation (Pd/C, H₂) is used without careful control, hydrogenolysis of the C-Cl bond occurs, yielding 3-aminobenzamide .[1]

-

Why it matters: 3-aminobenzamide is structurally nearly identical to the target, often co-eluting in standard reverse-phase HPLC methods and reacting identically in subsequent amide couplings.[1]

Critical Quality Attributes (CQAs)

-

Appearance: Off-white to beige crystalline powder.[1] (Dark brown indicates oxidation of the aniline amine).[1]

-

Melting Point: 160–168°C. (Depression below 158°C indicates significant solvent entrapment or regioisomers).[1]

-

Solubility: Soluble in DMSO, Methanol, DCM; slightly soluble in water.[1]

-

Identity: ¹H-NMR must confirm the 1,3,4-substitution pattern (doublet at ~7.4 ppm for H-5, doublet at ~7.8 ppm for H-6, singlet at ~7.1 ppm for H-2).[1]

Procurement Decision Logic

Use this logic flow to determine the correct sourcing strategy and required validation level.

Figure 1: Strategic decision tree for sourcing this compound based on development phase and risk tolerance.

Self-Validating QC Protocol

Do not rely solely on the vendor's CoA.[1] Perform this incoming goods inspection.

Protocol: HPLC Purity & De-chloro Check

Objective: Verify purity >98% and detect the specific 3-aminobenzamide impurity.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide).[1]

-

Acceptance Criteria:

-

Main peak retention time matches standard.

-

Impurity Check: Look for a small peak eluting before the main peak (the de-chlorinated analog is more polar).[1] If a peak >0.5% exists at RRT ~0.8-0.9, confirm identity via LC-MS (Mass difference: -34 Da).

-

Protocol: ¹H-NMR Identity Confirmation[1]

-

Solvent: DMSO-d₆.

-

Key Signals:

Handling & Stability

-

Storage: Store at +2°C to +8°C. While the compound is stable at room temperature, cold storage prevents slow oxidation of the aniline amine, which turns the powder brown.[1]

-

Safety (GHS):

-

Handling: Use a fume hood.[1] The compound is an irritant solid; avoid dust generation.[1]

Workflow: Incoming Material Validation

This workflow ensures that only qualified material enters your synthesis pipeline.[1]

Figure 2: Step-by-step Quality Control (QC) workflow for validating incoming chemical batches.

References

Sources

Methodological & Application

Application Note: High-Efficiency Amide Coupling of 3-Amino-4-chlorobenzamide

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

3-Amino-4-chlorobenzamide is a critical scaffold in the synthesis of kinase inhibitors (e.g., Bcr-Abl, Aurora kinase inhibitors) and other bioactive small molecules.[1] However, it presents a classic challenge in organic synthesis: nucleophilic deactivation .[1]

Successful coupling of this substrate requires a departure from "standard" peptide coupling protocols (like EDC/NHS) due to two synergistic deactivating factors:

-

Electronic Deactivation: The chlorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the aniline nitrogen.[1] Furthermore, the amide group at the para position acts as an electron-withdrawing group via resonance (-R), further decreasing nucleophilicity.[1]

-

Steric Hindrance: The bulky chlorine atom ortho to the amine creates significant steric clash, impeding the approach of bulky activated esters.[1]

This guide provides three field-validated protocols to overcome these barriers, prioritized by scale and substrate complexity.

Mechanistic Insight & Strategy

To force this reaction, one must activate the electrophile (carboxylic acid) to a high energy state or use specific catalysts to facilitate nucleophilic attack.[1]

Decision Matrix for Method Selection

-

Method A (HATU/DMF): Best for Discovery Scale (<100 mg) or when the carboxylic acid is precious/complex.[1] High cost, high success rate.[1]

-

Method B (Acid Chloride): Best for Scale-Up (>1 g) or extremely unreactive acids.[1] Low cost, requires acid stability.[1]

-

Method C (T3P/Pyridine): Best for Parallel Synthesis due to simple aqueous workup and low epimerization risk.[1]

Visualizing the Challenge

The following diagram illustrates the electronic and steric environment affecting the reaction.

Figure 1: Mechanistic barriers to coupling this compound and the pathway to success.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU-Mediated Coupling)

Recommended for medicinal chemistry library generation.[1]

Principle: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive O-azabenzotriazolyl active ester, which accelerates the reaction with sterically hindered amines faster than HBTU or EDC.[1]

Reagents:

-

This compound (1.0 - 1.2 equiv)[1]

-

HATU (1.2 - 1.5 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3-5 mL).

-

Base Addition: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

-

Coupling Agent: Add HATU (1.2 mmol). The solution typically turns yellow/orange.[1] Stir for 10–15 minutes to ensure formation of the activated ester.

-

Amine Addition: Add This compound (1.0–1.2 mmol).

-

Reaction: Stir at 50–60°C for 4–16 hours. Note: Elevated temperature is crucial for this specific deactivated aniline.[1]

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the acid and formation of the product mass [M+H]+.[1]

-

Workup: Dilute with Ethyl Acetate (30 mL). Wash with sat.[1] NaHCO3 (2x), Water (1x), and Brine (1x).[1] Dry over Na2SO4 and concentrate.

Protocol B: The "Sledgehammer" (Acid Chloride Method)

Recommended for scale-up or when HATU fails.[1]

Principle: Converting the acid to an acid chloride creates the most reactive electrophilic species possible, overcoming the poor nucleophilicity of the aniline.[1]

Reagents:

-

Thionyl Chloride (SOCl2) or Oxalyl Chloride ((COCl)2)[1]

-

This compound (1.0 equiv)[1]

-

Base: Pyridine (solvent/base) or TEA/DCM[1]

-

Cat.[1][3][4][5][][7][8][9] DMF (if using Oxalyl Chloride)[1]

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

Suspend Carboxylic Acid (5.0 mmol) in DCM (20 mL).

-

Add Oxalyl Chloride (6.0 mmol) dropwise, followed by 1 drop of DMF.

-

Stir until gas evolution ceases (1–2 h). Concentrate to dryness in vacuo to remove excess oxalyl chloride.

-

-

Coupling:

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Add water carefully to quench.

-

Workup: Extract with DCM. Wash organics with 1M HCl (to remove pyridine), then sat.[1] NaHCO3.

Protocol C: The "Green" Alternative (T3P - Propylphosphonic Anhydride)

Recommended for easy purification and array chemistry.[1]

Principle: T3P is a cyclic anhydride that generates a reactive mixed anhydride.[1] It is non-toxic and water-soluble, allowing byproducts to be washed away easily.[1]

Reagents:

-

This compound (1.1 equiv)[1]

-

T3P (50% w/w in EtOAc or DMF) (2.0 equiv)[1]

-

Pyridine (3.0 - 5.0 equiv)[1]

-

Solvent: EtOAc or 2-MeTHF[1]

Step-by-Step Procedure:

-

Combine: In a reaction vessel, mix Carboxylic Acid (1.0 mmol), This compound (1.1 mmol), and Pyridine (4.0 mmol) in EtOAc (5 mL).

-

Addition: Add T3P solution (2.0 mmol) dropwise at RT.

-

Reaction: Heat to 60–70°C in a sealed tube for 12–24 hours. T3P kinetics are slower but cleaner.

-

Workup: Dilute with water. Separate layers. Wash organic layer with 0.5M HCl, then 10% NaOH, then Brine.[1] Evaporate. (Often no column chromatography is needed).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM Recovery) | Nucleophile too weak / Steric clash | Switch to Acid Chloride method. Increase temp to 80°C in DMF. |

| Low Conversion (<50%) | Activated ester hydrolysis | Ensure anhydrous solvents.[1] Increase coupling agent to 2.0 equiv. |

| Side Product: Dimerization | Amide group reacting (Rare) | Unlikely under these conditions.[1] Verify product mass. |

| Poor Solubility | Substrate insolubility | Use NMP (N-Methyl-2-pyrrolidone) instead of DMF.[1] |

Workflow Visualization

Figure 2: Decision tree for selecting the optimal coupling protocol based on scale and substrate sensitivity.

References

-

Synthesis of Kinase Inhibitors (General Context)

-

Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide as a potent Bcr-Abl inhibitor.[1]

-

Source: Semantic Scholar / Journal of Enzyme Inhibition and Medicinal Chemistry.[1]

-

URL: [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)-N-(4-((4-El-Damarany-Abu-Serie/0503f88575a743e498322851212c442436d40f1a]([Link]

-

-

Amide Coupling Reagents Review

-

T3P Application Note

-

Acid Chloride Method Verification

Sources

- 1. Amide Synthesis [fishersci.dk]

- 2. rsc.org [rsc.org]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. mdpi.com [mdpi.com]

- 5. hepatochem.com [hepatochem.com]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. growingscience.com [growingscience.com]

Application Notes & Protocols: Synthesis of Commercially Relevant Derivatives from 3-Amino-4-chlorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of 3-Amino-4-chlorobenzamide as a Synthetic Building Block

This compound is a key starting material in medicinal chemistry and drug discovery, prized for its reactive handles that allow for the construction of a diverse array of complex molecules. The presence of an aniline-type amino group, a benzamide moiety, and a strategically positioned chlorine atom on the aromatic ring makes it a versatile scaffold for synthesizing a variety of derivatives, including N-arylated compounds and fused heterocyclic systems. Notably, the benzamide core is a recognized pharmacophore in its own right, being a key structural feature of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. This guide provides detailed protocols and expert insights into the synthesis of several important classes of derivatives from this compound, focusing on robust and scalable methodologies.

I. Synthesis of N-Aryl-3-amino-4-chlorobenzamides via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly useful for the synthesis of N-aryl benzamides from this compound and various aryl halides.

Expertise & Experience: The Rationale Behind the Buchwald-Hartwig Approach

The choice of a palladium catalyst and a suitable phosphine ligand is critical for the success of the Buchwald-Hartwig amination. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst.

Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are essential for promoting both the oxidative addition and the reductive elimination steps, thereby increasing the reaction rate and accommodating a wide range of substrates. The selection of a suitable base is also crucial; it must be strong enough to deprotonate the amine in the catalytic cycle but not so strong as to cause unwanted side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.4 mmol) to the flask.

-

Add anhydrous toluene (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.

-

Wash the celite pad with additional ethyl acetate (10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Data Presentation: Representative Examples of Buchwald-Hartwig Amination

| Entry | Aryl Halide | Product | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | N-(p-tolyl)-3-amino-4-chlorobenzamide | 2 | XPhos | NaOtBu | Toluene | 110 | 12 | 85 |

| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-3-amino-4-chlorobenzamide | 2 | RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 78 |

| 3 | 2-Bromopyridine | N-(pyridin-2-yl)-3-amino-4-chlorobenzamide | 3 | BrettPhos | Cs₂CO₃ | THF | 80 | 24 | 65 |

Visualization: Buchwald-Hartwig Amination Workflow

Caption: Two-step synthesis of benzimidazoles.

III. Synthesis of Quinazolin-4(3H)-one Derivatives

Quinazolinones are another important class of heterocyclic compounds with a broad range of biological activities. [2]They can be synthesized from this compound through a condensation reaction with an orthoester, followed by an intramolecular cyclization.

Expertise & Experience: The Rationale for Quinazolinone Synthesis

The Niementowski quinazolinone synthesis is a classic method involving the condensation of an anthranilic acid with an amide. [3]A related and often more practical approach for 2-substituted quinazolinones involves the reaction of a 2-aminobenzamide with an orthoester. [4]The orthoester serves as a source of the C2 carbon of the quinazolinone ring. The reaction typically proceeds through the formation of an intermediate that undergoes intramolecular cyclization and elimination of alcohol to afford the quinazolinone product. This method is often catalyzed by an acid.

Experimental Protocol: Synthesis of Quinazolin-4(3H)-ones

Materials:

-

This compound

-

Orthoester (e.g., triethyl orthoformate)

-

Acetic acid (glacial)

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 mmol) in ethanol (10 mL).

-

Add the orthoester (3.0 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).

-

Heat the reaction mixture to reflux and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the pure quinazolin-4(3H)-one derivative.

-

If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

Data Presentation: Examples of Quinazolin-4(3H)-one Synthesis

| Entry | Orthoester | Product | Catalyst | Solvent | Yield (%) |

| 1 | Triethyl orthoformate | 7-Chloro-4-oxo-3,4-dihydroquinazoline-6-carboxamide | Acetic Acid | Ethanol | 88 |

| 2 | Trimethyl orthoacetate | 7-Chloro-2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxamide | p-TSA | Toluene | 75 |

Visualization: Quinazolinone Synthesis Workflow

Sources

Application Note: Precision N-Acylation of 3-Amino-4-chlorobenzamide

Abstract & Strategic Analysis

3-Amino-4-chlorobenzamide represents a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and Factor Xa inhibitors. However, derivatizing this molecule presents a dual challenge often overlooked in standard protocols:

-

Electronic Deactivation: The chlorine atom at the para position to the amide (and ortho to the amine) exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the nucleophilicity of the aniline nitrogen compared to a standard aniline, often resulting in stalled reactions or low yields under mild conditions.[1]

-

Regioselectivity: The molecule contains two nucleophilic sites: the aniline amine (position 3) and the primary amide (position 1).[1] While the aniline is generally more nucleophilic, the deactivation by chlorine narrows the reactivity gap.[1] Harsh conditions (high heat, strong bases) can lead to competitive acylation of the primary amide (imide formation).[1]

This guide provides two optimized protocols designed to navigate these electronic and solubility constraints.

Chemoselectivity Landscape

The following diagram illustrates the competitive pathways and the thermodynamic rationale for the selected protocols.

Figure 1: Reaction pathways highlighting the kinetic preference for aniline acylation versus the thermodynamic risk of imide formation.[1]

Critical Solubility Data

One of the most common failure modes with this substrate is solvent incompatibility. This compound possesses a primary amide which facilitates strong intermolecular hydrogen bonding, reducing its solubility in non-polar solvents.

| Solvent | Solubility Rating | Recommendation |

| Dichloromethane (DCM) | Poor | Avoid as primary solvent. Slurries lead to incomplete conversion. |

| Tetrahydrofuran (THF) | Moderate | Standard. Good for acid chlorides.[1] Heating may be required to dissolve starting material. |

| DMF / DMAc | Excellent | Preferred for peptide coupling (HATU) or difficult substrates.[1] |

| Ethyl Acetate | Poor | unsuitable for reaction; good for workup/precipitation. |

| Water | Insoluble | Useful for quenching and precipitation of product. |

Protocol A: The Acid Chloride Method (Standard)

Best for: Simple acyl groups (Acetyl, Benzoyl) and robust substrates.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Acid Chloride (R-COCl) (1.1 - 1.2 equiv)

-

Base: Pyridine (2.0 equiv) OR Triethylamine (1.5 equiv)[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Solubilization: Add this compound (1.0 equiv) and anhydrous THF (

).-

Expert Tip: If the solution is cloudy, warm to

until clear, then cool back to

-

-

Base Addition: Add Pyridine (2.0 equiv).[1] Pyridine is preferred over TEA for this specific substrate as it acts as a nucleophilic catalyst, helping to overcome the chlorine-induced deactivation.

-

Acylation: Add the Acid Chloride (1.1 equiv) dropwise at

.[1]-

Caution: Exotherms can promote attack on the primary amide. Keep cold during addition.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. The aniline

peak (broad singlet ~5.5 ppm) should disappear.[1]

-

-

Workup (Precipitation Method):

-

Pour the reaction mixture into

volume of ice-cold water. -

Stir vigorously for 30 minutes. The product usually precipitates as a white/off-white solid.

-

Filter, wash with water (

) and cold diethyl ether (

-

-

Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: The HATU Coupling Method (Advanced)

Best for: Complex carboxylic acids, chiral substrates, or when acid chlorides are unstable.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.2 equiv)

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.2 equiv) in DMF (

). Add HATU (1.2 equiv) and DIPEA (1.5 equiv).[1] Stir for 5–10 minutes at RT.-

Why: Pre-activation ensures the active ester is formed before the deactivated aniline is introduced.

-

-

Addition: Add this compound (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the mixture.

-

Reaction: Stir at

for 12–24 hours.-

Note: Unlike standard anilines, this deactivated aniline often requires mild heating (

) to drive the reaction to completion with coupling agents.[1]

-

-

Workup:

-

Drying: Dry organic layer over

, filter, and concentrate.

Decision & Troubleshooting Workflow

Use this logic flow to determine the correct path during execution.

Figure 2: Operational workflow for solvent selection and troubleshooting incomplete reactions.

Validation & Quality Control

To ensure the protocol was successful, verify the following analytical markers:

-

1H NMR (DMSO-d6):

-

Starting Material: Aniline

appears as a broad singlet around -

Product: The

signal disappears. A new Amide -

Regioselectivity Check: Ensure the primary amide protons (

) are still present (two broad singlets usually

-

-

LC-MS:

References

-

Compound Identification: National Center for Biotechnology Information. (2023).[1][2][3][4] PubChem Compound Summary for CID 88200, this compound. Retrieved from [Link]

-

General Acylation Methodology: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press. (See Chapter 10: Nucleophilic substitution at the carbonyl group).[1]

-

Regioselectivity in Anilines: Gálvez, A. O., et al. (2017).[1][3] Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829.[1][5] Retrieved from [Link][1]

Sources

- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry | MDPI [mdpi.com]

- 2. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Functionalization of 3-Amino-4-chlorobenzamide

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the chemoselective functionalization of 3-Amino-4-chlorobenzamide , a critical scaffold in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors.

Abstract & Significance

This compound (CAS: 19694-10-1) is a bifunctional building block characterized by an electron-deficient aniline moiety and a primary amide. It serves as a "privileged structure" in drug discovery, most notably as the core pharmacophore for PARP inhibitors (e.g., analogs of Olaparib and Rucaparib).

This guide addresses the challenge of chemoselectivity : specifically, how to selectively functionalize the C3-amino group in the presence of the C1-primary amide and the electron-withdrawing C4-chlorine atom. We present three validated protocols:

-

Selective N-Acylation for library generation.

-

Urea Formation for kinase inhibitor scaffolds.

-

Oxidative Cyclization to generate 2-substituted-6-chloroquinazolin-4(3H)-ones (PARP inhibitor core).

Chemical Reactivity Profile

The molecule contains two nucleophilic nitrogen centers, but their reactivity differs significantly by orders of magnitude.

| Functional Group | Position | Reactivity | Electronic Environment |

| Aniline (-NH₂) | C3 | Primary Nucleophile | Deactivated by ortho-Cl and para-Amide. Requires activated electrophiles or catalysis. |

| Amide (-CONH₂) | C1 | Latent Nucleophile | Poor nucleophilicity due to resonance delocalization. Reacts only under forcing conditions or intramolecular cyclization. |

| Chloride (-Cl) | C4 | Electrophile (Latent) | Resistant to SNAr unless activated. Used for Suzuki couplings after N-functionalization. |

Experimental Protocols

Protocol A: Selective N-Acylation (Amide Formation)

Purpose: Synthesis of N-(3-carbamoyl-6-chlorophenyl)amides.

Mechanism: The aniline nitrogen attacks the acyl chloride. The electron-withdrawing chlorine makes the aniline less nucleophilic than unsubstituted aniline, requiring a non-nucleophilic base and anhydrous conditions to drive the reaction.

Materials:

-

This compound (1.0 equiv)

-

Acyl Chloride (1.1 equiv) (e.g., 4-fluorobenzoyl chloride)

-

Pyridine (2.0 equiv) or Triethylamine (TEA)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve this compound (1.0 g, 5.86 mmol) in anhydrous DCM (15 mL).

-

Base Addition: Add Pyridine (0.95 mL, 11.7 mmol) and cool the mixture to 0°C using an ice bath.

-

Addition: Dropwise add the Acyl Chloride (6.45 mmol) dissolved in DCM (5 mL) over 10 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Quench with 1M HCl (to remove pyridine). Wash organic layer with sat. NaHCO₃ and Brine.

-

Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol.

Troubleshooting:

-

Low Yield: If the aniline is too sluggish (due to the Cl group), switch solvent to DMF and heat to 60°C.

-

Selectivity: At RT, the primary amide (C1) will not react. Avoid using strong bases like NaH which could deprotonate the amide.

Protocol B: Urea Synthesis (Reaction with Isocyanates)

Purpose: Synthesis of urea-linked kinase inhibitors.

Materials:

-

This compound (1.0 equiv)

-

Aryl Isocyanate (1.1 equiv) (e.g., Phenyl isocyanate)

-

Solvent: Toluene or Acetonitrile

Step-by-Step Procedure:

-

Setup: Suspend this compound (1.0 equiv) in Toluene (0.5 M concentration).

-

Addition: Add the Isocyanate (1.1 equiv) in one portion.

-

Heating: Heat the mixture to reflux (110°C) for 3–5 hours. The elevated temperature is required to overcome the deactivated nature of the chloro-aniline.

-

Isolation: Cool to RT. The urea product typically precipitates out of the toluene solution.

-

Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Protocol C: Oxidative Cyclization to Quinazolinones (PARP Scaffold)

Purpose: Synthesis of 2-aryl-6-chloroquinazolin-4(3H)-ones.[1] This is the "Niementowski" variation using oxidative closure.

Mechanism: Condensation of the aniline with an aldehyde forms a Schiff base (imine), followed by intramolecular nucleophilic attack by the amide nitrogen and subsequent oxidation.

Materials:

-

This compound (1.0 equiv)

-

Aldehyde (1.1 equiv) (e.g., 4-formylbenzoic acid for PARP analogs)

-

Iodine (I₂) (1.2 equiv) as oxidant

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: Ethanol or DMF[2]

Step-by-Step Procedure:

-

Mixing: In a reaction vial, combine this compound (1.0 mmol), Aldehyde (1.1 mmol), Iodine (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Solvent: Add Ethanol (5 mL).

-

Reaction: Reflux at 80°C for 6–12 hours. The iodine promotes the oxidation of the intermediate dihydroquinazolinone to the aromatic quinazolinone.

-

Workup: Cool to RT. Pour into aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench excess Iodine).

-

Isolation: The product usually precipitates. Filter and wash with water.

-

Validation: Check for the disappearance of the amide N-H peaks in NMR and the formation of the pyrimidine ring signal.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

Caption: Divergent synthetic pathways for this compound. Blue: Starting Material; Red: Critical PARP-relevant pathway; Green/Yellow: Products.

Data Summary & Optimization

| Parameter | Protocol A (Acylation) | Protocol B (Urea) | Protocol C (Quinazolinone) |

| Electrophile | Acid Chloride / Anhydride | Isocyanate | Aldehyde |

| Solvent | DCM or THF | Toluene | Ethanol or DMF |

| Temp | 0°C to RT | 110°C (Reflux) | 80°C (Reflux) |

| Catalyst/Base | Pyridine / TEA | None | I₂ / K₂CO₃ |

| Typical Yield | 85–95% | 70–85% | 60–80% |

| Key Challenge | Hydrolysis of acid chloride | Low nucleophilicity of aniline | Oxidation state control |

References

-

PubChem. "this compound Compound Summary." National Library of Medicine. [Link]

-

Organic Chemistry Portal. "Synthesis of Quinazolinones." (General methodologies for oxidative cyclization). [Link]

-

National Institutes of Health (PMC). "Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors." (Specific reference to benzamide scaffolds in PARP inhibition). [Link]

Sources

Scale-up Synthesis of 3-Amino-4-chlorobenzamide: An In-depth Technical Guide

This comprehensive guide provides a detailed technical overview and scalable protocols for the synthesis of 3-Amino-4-chlorobenzamide, a key intermediate in the pharmaceutical and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the process, from starting materials to the purified final product.

Introduction

This compound is a valuable building block in organic synthesis, finding applications in the development of various active pharmaceutical ingredients (APIs). The synthetic strategy outlined herein involves a robust and scalable two-step process commencing with the readily available 4-chloro-3-nitrobenzoic acid. The core of this synthesis lies in the efficient amidation of the carboxylic acid followed by a chemoselective reduction of the nitro group. This guide will explore two effective methods for the critical nitro reduction step: a classic approach utilizing sodium dithionite and a more contemporary catalytic hydrogenation.

This document is structured to provide not just a set of instructions, but a deeper understanding of the chemical transformations, the rationale behind procedural choices, and the necessary analytical controls for a successful and scalable synthesis.

Synthetic Strategy Overview

The overall synthetic pathway for the preparation of this compound is depicted below. The process begins with the conversion of 4-chloro-3-nitrobenzoic acid to its corresponding amide, 4-chloro-3-nitrobenzamide. This intermediate is then subjected to reduction to yield the final product.

Figure 1: Overall synthetic route for this compound.

Part 1: Synthesis of 4-Chloro-3-nitrobenzamide

The initial step involves the conversion of the carboxylic acid functionality of 4-chloro-3-nitrobenzoic acid into a primary amide. A common and effective method for this transformation on a larger scale is the formation of an acid chloride intermediate, which is then reacted with an ammonia source.

Causality of Experimental Choices:

-

Thionyl Chloride (SOCl₂): Thionyl chloride is a cost-effective and highly efficient reagent for converting carboxylic acids to acid chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies their removal from the reaction mixture, driving the reaction to completion.

-

Ammonia Source: Aqueous ammonia is a readily available and inexpensive source of the amine nucleophile. The reaction of the acid chloride with ammonia is typically fast and exothermic.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzamide

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Chloro-3-nitrobenzoic acid | 96-99-1 | 201.56 | 1.0 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 2.0 |

| Toluene | 108-88-3 | 92.14 | - |

| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.04 | 5.0 |

Procedure:

-

Acid Chloride Formation:

-

To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a gas scrubber (for HCl and SO₂), charge 4-chloro-3-nitrobenzoic acid (1.0 eq).

-

Add toluene as a solvent (approximately 3-5 volumes relative to the starting material).

-

Under a nitrogen atmosphere, slowly add thionyl chloride (2.0 eq) to the stirred suspension at room temperature.

-

Heat the reaction mixture to 70-80 °C and maintain for 2-4 hours, or until the reaction is complete as monitored by HPLC or TLC.

-

After completion, distill off the excess thionyl chloride and toluene under reduced pressure.

-

-

Amidation:

-

Cool the reactor containing the crude 4-chloro-3-nitrobenzoyl chloride to 0-5 °C.

-

Slowly add the cooled acid chloride solution to a separate reactor containing chilled aqueous ammonia (5.0 eq) at 0-10 °C with vigorous stirring. This addition is highly exothermic and requires careful temperature control.

-

A precipitate of 4-chloro-3-nitrobenzamide will form.

-

Stir the resulting slurry for an additional 1-2 hours at room temperature.

-

Isolate the solid product by filtration and wash thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum at 60-70 °C to a constant weight.

-

Part 2: Reduction of 4-Chloro-3-nitrobenzamide to this compound

The selective reduction of the aromatic nitro group in the presence of a chloro substituent and an amide functionality is the critical step in this synthesis. Two robust and scalable methods are presented here.

Method A: Reduction with Sodium Dithionite

This classical method is often favored for its operational simplicity and the use of a relatively inexpensive and safe reducing agent.[1] The reaction proceeds via electron transfer from the dithionite ion.[2]

-

Sodium Dithionite (Na₂S₂O₄): A powerful yet selective reducing agent for aromatic nitro groups. It is generally compatible with a variety of functional groups, including halogens and amides.[1][3]

-

Solvent System: A mixture of a water-miscible organic solvent (e.g., ethanol, methanol, or acetone) and water is typically used to ensure the solubility of both the organic substrate and the inorganic reducing agent.[2]

-

Base: The addition of a base, such as sodium hydroxide or sodium carbonate, is often necessary to maintain a basic pH, which can be optimal for the reduction and can help in the work-up process.

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-Chloro-3-nitrobenzamide | 16588-06-0 | 200.58 | 1.0 |

| Sodium Dithionite (Na₂S₂O₄) | 7775-14-6 | 174.11 | 3.0 - 4.0 |

| Ethanol | 64-17-5 | 46.07 | - |

| Water | 7732-18-5 | 18.02 | - |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | As needed for pH adjustment |

| Ethyl Acetate | 141-78-6 | 88.11 | - |

Procedure:

-

Reaction Setup:

-

In a jacketed glass reactor, suspend 4-chloro-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 2:1 v/v, approximately 10 volumes).

-

Heat the mixture to 60-70 °C with stirring.

-

-

Reduction:

-

In a separate vessel, prepare a solution of sodium dithionite (3.0 - 4.0 eq) in water.

-

Slowly add the sodium dithionite solution to the hot suspension of the nitro compound over 1-2 hours, maintaining the temperature at 70-80 °C.

-

Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Adjust the pH of the mixture to >10 with a 2M sodium hydroxide solution.

-

Extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity. The key is to select a catalyst that favors the reduction of the nitro group over the hydrodechlorination of the chloro substituent.[4][5][6]

-

Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of nitro groups.[7][8] To minimize hydrodechlorination, a lower catalyst loading and milder reaction conditions are often employed. Platinum-based catalysts can also be used.[4]

-

Hydrogen Source: Pressurized hydrogen gas is the most common hydrogen source for industrial-scale hydrogenations.

-

Solvent: Polar solvents like ethanol, methanol, or ethyl acetate are suitable for this reaction, as they can dissolve the substrate and are compatible with the catalyst.[9]

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 4-Chloro-3-nitrobenzamide | 16588-06-0 | 200.58 | 1.0 eq |

| 5% Palladium on Carbon (Pd/C) | 7440-05-3 | - | 1-5% w/w |

| Ethanol | 64-17-5 | 46.07 | - |

| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | - |

Procedure:

-

Reaction Setup:

-

Charge a suitable hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) with 4-chloro-3-nitrobenzamide (1.0 eq) and ethanol (10-15 volumes).

-

Carefully add the 5% Pd/C catalyst (1-5% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

-

-

Hydrogenation:

-

Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 30-40 °C).

-

Monitor the reaction by observing the hydrogen uptake and by periodic sampling and analysis (HPLC or TLC). The reaction is typically complete in 4-8 hours.

-

-

Work-up and Isolation:

-

Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

-

Wash the filter cake with fresh ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

-

Part 3: Purification and Analysis

Purification by Recrystallization

The crude this compound obtained from either reduction method can be purified by recrystallization to obtain a high-purity product.

-

Solvent Selection: A mixed solvent system is often effective for the recrystallization of aromatic amines. A good starting point is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., heptane or hexane).[10][11]

-

Procedure:

-

Dissolve the crude product in a minimal amount of the hot polar solvent.

-

If necessary, treat the hot solution with activated carbon to remove colored impurities and filter through a pad of Celite®.

-

Slowly add the non-polar anti-solvent to the hot solution until turbidity persists.

-

Reheat the mixture until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

-

Analytical Methods

In-process control and final product analysis are crucial for ensuring the quality and consistency of the synthesis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable for separating the starting material, intermediate, and final product.[12]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[12]

-

Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is commonly used.[12]

-

Sample Preparation: Dilute a small aliquot of the reaction mixture or a solution of the final product in a suitable solvent (e.g., mobile phase) before injection.

A typical gradient might be:

| Time (min) | % Aqueous Buffer | % Organic Solvent |

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

This method should be validated for linearity, accuracy, and precision for quantitative analysis.

Safety Considerations

-

Thionyl Chloride: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reacts violently with water.

-

Sodium Dithionite: Can be self-heating and may ignite in contact with moisture.[2] Store in a cool, dry place. Its decomposition can release toxic sulfur dioxide gas.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions, including working in a well-ventilated area, using intrinsically safe equipment, and proper grounding. The palladium catalyst can be pyrophoric, especially after use.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Wear appropriate PPE at all times.

Logical Workflow Diagram

Figure 2: Detailed workflow for the synthesis of this compound.

References

-

Microchip CE-Based System for Fast Analysis of Nitroaromatic and Nitroamine Explosives. Electrophoresis. [Link]

-

What's the best solvent to remove these crystals and recrystallize it? : r/chemistry. Reddit. [Link]

-